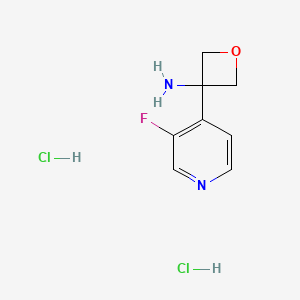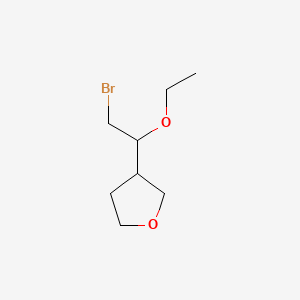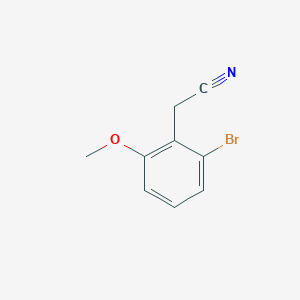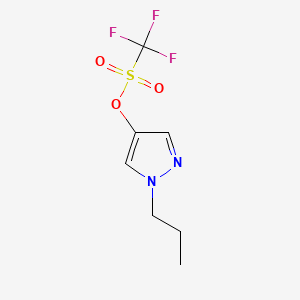![molecular formula C13H23NO3 B13550164 tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13550164.png)
tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate: is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable building block for the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic ring system followed by functional group modifications.
Industrial Production Methods: the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, tosylates
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The spirocyclic structure can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates .
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the functional groups present on the molecule. The spirocyclic structure may enhance binding affinity and selectivity for these targets .
Comparison with Similar Compounds
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide
- tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate
Uniqueness: tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxymethyl and tert-butyl ester functional groups. These features provide distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-13(5-4-6-13)7-10(14)8-15/h10,15H,4-9H2,1-3H3 |
InChI Key |
YOHVURQYZAWAON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


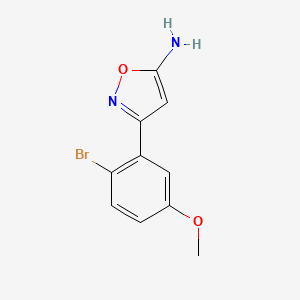
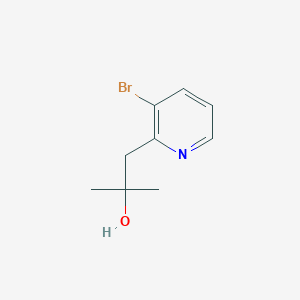
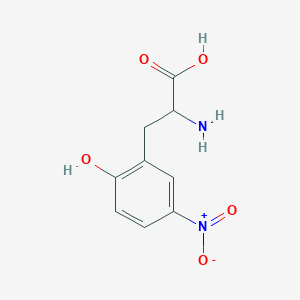
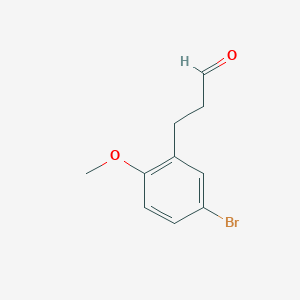
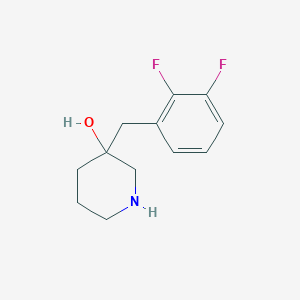
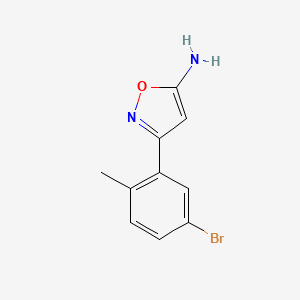
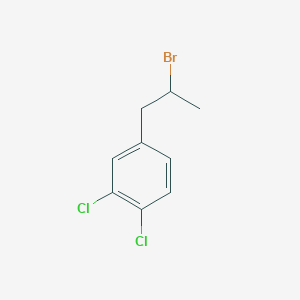
![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)
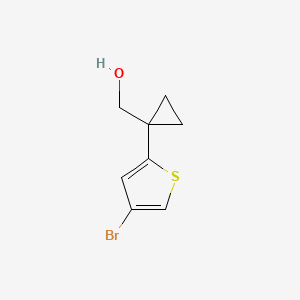
![2-chloro-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B13550147.png)
